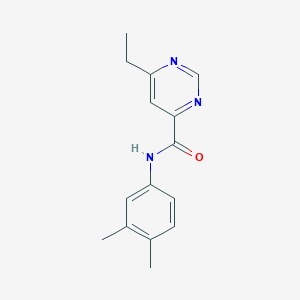
2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTC and has been synthesized using different methods.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds, including thiazole and pyrazole derivatives, has been extensively studied. These compounds exhibit a range of biological activities, such as antioxidant, antitumor, and antimicrobial effects against various pathogenic bacteria and fungi. For example, novel arylazothiazole disperse dyes containing selenium have been synthesized and shown to possess significant biological activities alongside their application in dyeing polyester fibers, suggesting their potential in developing biologically active fabrics (Khalifa et al., 2015).
Antimicrobial and Cytotoxic Activities
Research into thiazole and oxazole moieties incorporated into amino acids and peptides has revealed moderate antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as antifungal activities. This indicates the potential of these compounds in developing new antimicrobial agents (Stanchev et al., 1999). Additionally, compounds incorporating pyrazole and isoxazole rings have demonstrated cytotoxic activities against cancer cell lines, offering a pathway for the development of novel anticancer therapies (Mansour et al., 2020).
Propriétés
IUPAC Name |
2-(2,4-dimethylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-5-6-14(12(2)8-11)20-17-21-15(10-23-17)16(22)19-13-4-3-7-18-9-13/h3-10H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKFQKKXLTKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2421199.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)
![2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2421202.png)
![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)
![[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2421204.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)

![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)
![2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B2421214.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421215.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide](/img/structure/B2421216.png)
![2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)